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molecular formula C9H13N B1295247 N,2,6-trimethylaniline CAS No. 767-71-5

N,2,6-trimethylaniline

Cat. No. B1295247
M. Wt: 135.21 g/mol
InChI Key: NLGKRVNANIZGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04188341

Procedure details

14.0 g (0.25 mol) of acrolein is added dropwise at 25° to 30° C. to 23.3 g (0.15 mol) of N-(3-penten-2-yl)-morpholine. The mixture obtained is stirred for 15 hours at 25° C. and subsequently, for further 15 hours at 50° C. Then the mixture is transferred into an autoclave and after addition of 400 ml of a 40% by weight aqueous solution of methylamine and 10.0 g of palladium coal (5%), the whole is heated under a nitrogen pressure of 50 bar for 5 hours at 280° to 290° C. Subsequently the catalyst is separated off by filtration and washed with ether. The filtrate is several times extracted with ether, the combined extracts are dried over magnesium sulphate and the ether is distilled off. Then water is added to the residue and the whole is acidified by addition of hydrochloric acid. The acid solution obtained is extracted with ether and the extract is discarded. Now sodium bicarbonate is added to the acid solution until the mixture shows alkaline reaction and the whole is again extracted with ether. The extract is dried over sodium sulphate and the ether is distilled off. N-methyl-2,6-dimethylaniline is obtained by distillation of the residue at 0.1 Torr.
Name
acrolein
Quantity
14 g
Type
reactant
Reaction Step One
Name
N-(3-penten-2-yl)-morpholine
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]=[CH2:4])=O.[CH3:5][CH:6](N1CCOCC1)[CH:7]=[CH:8][CH3:9].[CH3:16][NH2:17]>[Pd]>[CH3:16][NH:17][C:4]1[C:8]([CH3:9])=[CH:7][CH:6]=[CH:5][C:3]=1[CH3:1]

Inputs

Step One
Name
acrolein
Quantity
14 g
Type
reactant
Smiles
C(=O)C=C
Name
N-(3-penten-2-yl)-morpholine
Quantity
23.3 g
Type
reactant
Smiles
CC(C=CC)N1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
is stirred for 15 hours at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
WAIT
Type
WAIT
Details
subsequently, for further 15 hours at 50° C
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
the whole is heated under a nitrogen pressure of 50 bar for 5 hours at 280° to 290° C
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Subsequently the catalyst is separated off by filtration
WASH
Type
WASH
Details
washed with ether
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried over magnesium sulphate
DISTILLATION
Type
DISTILLATION
Details
the ether is distilled off
ADDITION
Type
ADDITION
Details
Then water is added to the residue
ADDITION
Type
ADDITION
Details
the whole is acidified by addition of hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The acid solution obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
ADDITION
Type
ADDITION
Details
Now sodium bicarbonate is added to the acid solution until the mixture
CUSTOM
Type
CUSTOM
Details
reaction
EXTRACTION
Type
EXTRACTION
Details
the whole is again extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract is dried over sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
the ether is distilled off

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CNC1=C(C=CC=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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